molecular formula C21H24ClNO3 B5234822 (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone

(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone

Cat. No. B5234822
M. Wt: 373.9 g/mol
InChI Key: DBMWZIWBWJKMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidinyl ketones and has been found to possess a variety of biological activities.

Mechanism of Action

The exact mechanism of action of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is not fully understood. However, it has been suggested that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This may explain its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has a number of biochemical and physiological effects. For example, it has been found to increase the activity of the GABA-A receptor, which leads to a decrease in neuronal excitability. This may explain its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have analgesic properties, which may be due to its ability to inhibit the release of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for use in various studies. Additionally, this compound has a relatively low toxicity profile, which makes it a safer option for in vitro and in vivo experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in various experimental settings.
Conclusion:
In conclusion, (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been found to possess a variety of biological activities. Further research is needed to better understand its mechanism of action and its effects on different neurotransmitter systems.

Synthesis Methods

The synthesis of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has been described in the literature. The method involves the reaction of 4-chloroacetophenone with 2,4-dimethoxybenzylamine in the presence of sodium hydride to form the intermediate product. This intermediate is then reacted with piperidine in the presence of acetic anhydride to obtain the final product.

Scientific Research Applications

(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has been studied extensively for its potential therapeutic applications. It has been found to possess a variety of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-chlorophenyl)-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-25-19-10-7-16(20(12-19)26-2)13-23-11-3-4-17(14-23)21(24)15-5-8-18(22)9-6-15/h5-10,12,17H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMWZIWBWJKMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.